molecular formula C19H21ClFN3O3S B2383769 1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide CAS No. 1119211-84-5

1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide

Cat. No.: B2383769
CAS No.: 1119211-84-5
M. Wt: 425.9
InChI Key: YYEWZNQXYVZTTE-UHFFFAOYSA-N
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Description

1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the coupling with the chloropyridine and fluorophenyl groups. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiols or amines.

Scientific Research Applications

1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O3S/c20-18-17(2-1-10-22-18)28(26,27)24-12-8-15(9-13-24)19(25)23-11-7-14-3-5-16(21)6-4-14/h1-6,10,15H,7-9,11-13H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEWZNQXYVZTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=C(C=C2)F)S(=O)(=O)C3=C(N=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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